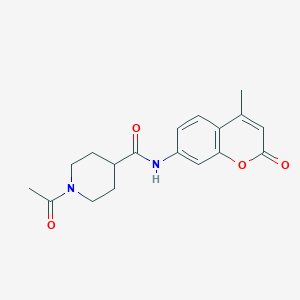![molecular formula C19H22FN3O2 B4422636 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4422636.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide
説明
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide, commonly known as FMA, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential uses in research. FMA is a member of the piperazine class of compounds and is structurally similar to other drugs such as Trazodone and Ziprasidone.
作用機序
The mechanism of action of FMA is based on its ability to selectively block the reuptake of serotonin. This means that FMA prevents the removal of serotonin from the synaptic cleft, which leads to increased levels of serotonin in the brain. This increase in serotonin levels can have a variety of effects on brain function, including changes in mood, appetite, and sleep.
Biochemical and Physiological Effects:
FMA has been shown to have a variety of biochemical and physiological effects in animal models. For example, FMA has been shown to increase the levels of serotonin and its metabolites in the brain, which suggests that it is a potent serotonin reuptake inhibitor. FMA has also been shown to increase the levels of dopamine and norepinephrine in the brain, which suggests that it may have additional effects on other neurotransmitter systems.
実験室実験の利点と制限
One of the main advantages of FMA as a research tool is its selectivity for the serotonin system. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions. However, there are also some limitations to using FMA in lab experiments. For example, FMA has a relatively short half-life, which means that it may need to be administered multiple times over the course of an experiment. Additionally, FMA has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
将来の方向性
There are several potential future directions for research on FMA. One area of research involves the development of more selective serotonin reuptake inhibitors that can be used to study the role of serotonin in various physiological and pathological conditions. Another area of research involves the use of FMA as a tool for studying the effects of serotonin on other neurotransmitter systems, such as dopamine and norepinephrine. Finally, there is also potential for FMA to be used as a therapeutic agent for the treatment of various psychiatric and neurological disorders, although more research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, FMA is a synthetic compound that has gained a lot of attention in the scientific community due to its potential uses in research. FMA has been shown to have a wide range of potential uses in scientific research, including its use as a tool for studying the serotonin system in the brain. FMA has a selective mechanism of action, which makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions. However, there are also some limitations to using FMA in lab experiments, and more research is needed to determine its safety and efficacy in humans.
科学的研究の応用
FMA has been found to have a wide range of potential uses in scientific research. One of the most promising areas of research involves its use as a tool for studying the serotonin system in the brain. FMA has been shown to selectively block the reuptake of serotonin, which is a neurotransmitter that plays a critical role in mood regulation, sleep, and appetite. This makes FMA a valuable tool for studying the role of serotonin in various physiological and pathological conditions.
特性
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-9-5-3-7-16(18)21-19(24)14-22-10-12-23(13-11-22)17-8-4-2-6-15(17)20/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWSEHAQNPRDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4422594.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4422601.png)

![N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4422616.png)
![5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4422624.png)
![4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B4422634.png)
